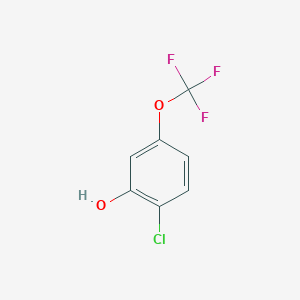

2-Chloro-5-(trifluoromethoxy)phenol

Description

Contextualization of Halogenated Phenols and Trifluoromethoxy Compounds in Organic Chemistry

Phenols are a class of organic compounds featuring a hydroxyl group directly attached to an aromatic ring. iitk.ac.in Their chemical behavior is characterized by acidic properties and the ability to form hydrogen bonds. iitk.ac.in Halogenated phenols, which contain one or more halogen atoms on the benzene (B151609) ring, are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, and also serve as antiseptics and disinfectants. iitk.ac.incymitquimica.com The addition of halogens like chlorine can impart properties such as fire resistance to the resulting products. google.com

The trifluoromethoxy group (OCF3) has gained considerable attention in medicinal chemistry and materials science. nih.gov Often described as a "super-halogen" or "pseudo-halogen," this group is highly electron-withdrawing and is one of the most hydrophobic substituents. nih.gov Its incorporation into molecules can enhance metabolic stability, lipophilicity, and pharmacokinetic properties, making it a valuable addition in drug design. bohrium.comrsc.org The synthesis of compounds containing the trifluoromethoxy group can be challenging due to the group's weak nucleophilicity and potential for decomposition. rsc.org

Significance of 2-Chloro-5-(trifluoromethoxy)phenol within Contemporary Chemical Synthesis and Discovery

This compound is a versatile organic building block. sigmaaldrich.com Its structure, which combines a chloro substituent and a trifluoromethoxy group on a phenol (B47542) ring, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of these functional groups influences the compound's reactivity and physical properties, making it a target for researchers in various fields.

Overview of Academic Research Trajectories for this compound and its Related Analogues

Research involving this compound and its analogues primarily focuses on their application as intermediates in the development of new pharmaceuticals and agrochemicals. For instance, the related compound 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) is an intermediate in the synthesis of a potent agonist for a G-protein-coupled receptor. mdpi.comsemanticscholar.org Studies have also explored the synthesis of various derivatives and their potential biological activities. The development of efficient synthetic methods for trifluoromethoxy compounds, including phenols, remains an active area of research. bohrium.comacs.org

Research Objectives and Scope of the Compendium

This article aims to provide a comprehensive overview of the chemical properties and research applications of this compound. The scope is strictly limited to the scientific and technical aspects of the compound, focusing on its role in chemical synthesis and research.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H4ClF3O | epa.gov |

| Molecular Weight | 212.56 g/mol | |

| Boiling Point | 191 - 199 °C | epa.gov |

| Melting Point | 27.2 °C | epa.gov |

| Density | 1.50 g/cm³ | epa.gov |

| Flash Point | 71.5 °C | epa.gov |

| Water Solubility | 1.16e-3 g/L | epa.gov |

| LogKow (Octanol-Water Partition Coefficient) | 3.01 | epa.gov |

| Refractive Index | 1.49 | epa.gov |

| CAS Number | 139625-85-7 | epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASVHZCKSRNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464382 | |

| Record name | 2-chloro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139625-85-7 | |

| Record name | 2-chloro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Trifluoromethoxy Phenol and Analogues

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring System

The trifluoromethoxy group is a moderate electron-withdrawing moiety, comparable to a chlorine atom, which deactivates the aromatic ring towards electrophilic attack. d-nb.infobeilstein-journals.org Despite this deactivation, electrophilic substitution can occur, with a strong preference for the para position relative to the trifluoromethoxy group. beilstein-journals.org When the para position is blocked, ortho substitution may be observed, though typically in lower yields. beilstein-journals.org

The phenolic hydroxyl group is an activating, ortho-, para-directing group. In the case of 2-chloro-5-(trifluoromethoxy)phenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The C2 position is already substituted with a chlorine atom. The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the reactivity of the phenolic ring. rsc.org For instance, nitration of 4-(trifluoromethylthio)phenol (B1307856) with 65% nitric acid proceeds selectively to yield the mono-nitrated product without over-nitration. rsc.org

Palladium-catalyzed C-H chlorination of phenol (B47542) derivatives bearing a 2-pyridyl directing group has been shown to be a highly efficient method for ortho-chlorination. rsc.org This methodology can be applied to the late-stage chlorination of complex molecules and allows for the synthesis of various symmetrically and unsymmetrically 2,4,6-trisubstituted phenols. rsc.org

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Nitration of 4-(trifluoromethylthio)phenol | 65% HNO3, 30-40 °C, 14 h | 2-Nitro-4-(trifluoromethylthio)phenol | Selective mono-nitration | rsc.org |

Nucleophilic Substitution Reactions Involving the Halogen and Hydroxyl Groups

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and para positions. However, under specific conditions, such as high temperatures or the use of transition metal catalysts, nucleophilic substitution of the chlorine atom can be achieved. For example, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) involves the displacement of a fluorine atom from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol (B1680541) at high temperatures. mdpi.com

The phenolic hydroxyl group can act as a nucleophile in its deprotonated form (phenoxide). This allows for reactions such as etherification. For instance, the formation of a phenoxy linkage can be achieved by reacting a phenol with a suitable alkyl or aryl halide in the presence of a base. evitachem.com

Reactivity of the Trifluoromethoxy Substituent

The trifluoromethoxy (OCF3) group is known for its high thermal and chemical stability. d-nb.info It is generally resistant to attack by acids, bases, oxidizing agents, and reducing agents. d-nb.infobeilstein-journals.org This stability is a key feature that makes it a desirable substituent in many applications.

However, under certain conditions, the trifluoromethoxy group can undergo transformation. Studies on trifluoromethylphenols (TFMPs) have shown that in their deprotonated phenolate (B1203915) form, they can undergo spontaneous aqueous defluorination. rsc.org This process is promoted by the strong electron-withdrawing nature of the CF3 group, which facilitates the cleavage of a C-F bond. rsc.org The reaction proceeds through dearomatized quinone difluoromethide intermediates. rsc.org Dimer-like products have also been identified as transformation products for some TFMPs. rsc.org

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of derivatization reactions.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. ambeed.com

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters.

O-Trifluoromethylation: Direct O-trifluoromethylation of phenols can be achieved using reagents like O-(trifluoromethyl)dibenzofuranium salts, although this often requires very low temperatures. nih.gov Silver-mediated O-trifluoromethylation of electron-poor phenols has also been reported. mdpi.com

Coupling Reactions: The Chan-Lam coupling reaction allows for the formation of aryl ethers from phenols and boronic acids. ambeed.com

Table 2: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Etherification | Alkyl halide, Base | Aryl ether | ambeed.com |

| O-Trifluoromethylation | O-(trifluoromethyl)dibenzofuranium salts, Base, -90 to -10 °C | Aryl trifluoromethyl ether | nih.gov |

| O-Trifluoromethylation | Ag(I) salt, Selectfluor II | Aryl trifluoromethyl ether | mdpi.com |

Pathways for the Formation of Complex Polycyclic Structures and Macrocycles

The reactivity of this compound and its analogues can be harnessed to construct more complex molecular architectures, including polycyclic and macrocyclic structures.

Intramolecular reactions can lead to the formation of cyclic compounds. For example, palladium-catalyzed intramolecular C-H functionalization reactions of appropriately substituted phenol derivatives can be used to synthesize various heterocyclic systems.

Intermolecular reactions, such as coupling reactions, are also crucial for building larger structures. The Suzuki-Miyaura cross-coupling reaction, for instance, has been used to functionalize phenol derivatives with trifluoromethyl-substituted aryl groups, which can serve as building blocks for more complex molecules. The synthesis of dinuclear salphen systems has been achieved using a 5-(3-hydroxyphenoxy)-2-nitroaniline derivative, which was prepared through a nucleophilic aromatic substitution reaction. mdpi.com The formation of polycyclic pyrazolinone derivatives containing an aryloxy phenol fragment has also been reported, starting from a nucleophilic aromatic substitution reaction to form an ether linkage, followed by further transformations. mdpi.com

Structure Activity Relationship Sar Studies of 2 Chloro 5 Trifluoromethoxy Phenol Analogues

Influence of Halogen Substituents on Biological and Chemical Properties

The presence and nature of halogen substituents on the phenolic ring are pivotal in modulating the molecule's activity. The chlorine atom in 2-Chloro-5-(trifluoromethoxy)phenol, like other halogens, influences properties such as lipophilicity, electronic character, and steric profile, which in turn affect biological interactions.

The type of halogen and its position are crucial. For instance, steric interference at the ortho-position of chlorophenols can render them less toxic to certain organisms compared to derivatives with the same number of chlorine atoms but with unoccupied ortho-positions. eurochlor.org The electronic effect of the halogen also plays a role; the electron-withdrawing inductive effect of chlorine can increase the local lipophilicity and enhance adsorption to proteins and enzymes. researchgate.net Studies comparing halogenated phenols have shown that brominated analogs may exhibit higher toxicity than their chlorinated counterparts, highlighting the need for careful consideration of the specific halogen used.

The degree of halogenation is another significant factor. Generally, as the number of chlorine atoms on a phenol (B47542) ring increases, there is a corresponding increase in the boiling point and a tendency to partition into lipids and sediments, while water solubility and vapor pressure decrease. cdc.gov This increased chlorination can also lead to greater resistance to microbial degradation. cdc.gov

| Compound | Halogen Substituent | Key Property Influence | Observed Trend |

|---|---|---|---|

| 2-Fluorophenol | Fluorine (F) | High electronegativity, potential for hydrogen bonding. | Enhances acidity compared to non-fluorinated analogs due to strong electron withdrawal. |

| 2-Chlorophenol | Chlorine (Cl) | Increases lipophilicity and metabolic stability. | Can improve biological activity; steric hindrance at the ortho-position may reduce toxicity. eurochlor.orgresearchgate.net |

| 2-Bromophenol | Bromine (Br) | Larger atomic radius, greater polarizability, and lipophilicity than chlorine. | Often results in increased hydrophobic interactions; may exhibit higher toxicity than chlorinated analogs. researchgate.net |

| 2-Iodophenol | Iodine (I) | Largest and most polarizable of the common halogens. | Can significantly increase hydrophobic interactions and binding affinity. researchgate.net |

Impact of the Trifluoromethoxy Group on Molecular Recognition and Bioavailability

The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry, valued for its unique electronic and steric properties. mdpi.combeilstein-journals.org It significantly alters a molecule's characteristics, including metabolic stability, lipophilicity, and binding affinity, thereby affecting molecular recognition and bioavailability. mdpi.combohrium.com

The -OCF3 group is a strong electron-withdrawing group, which can profoundly modulate the acidity of the phenolic hydroxyl group and influence interactions with biological targets. bohrium.com Its impact on lipophilicity is particularly noteworthy. The trifluoromethoxy group is highly lipophilic, a property that can enhance membrane permeability and facilitate transport across biological barriers. mdpi.com This increased lipophilicity can improve a drug's absorption and distribution profile. mdpi.com

Furthermore, the carbon-fluorine bonds in the -OCF3 group are exceptionally strong, conferring high metabolic stability. mdpi.comontosight.ai This resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, can prolong the half-life of a compound in the body. ontosight.ai The size of the trifluoromethoxy group, being larger than a methyl group, can also lead to enhanced binding affinity and selectivity through improved hydrophobic interactions within a receptor's binding pocket. mdpi.com

| Functional Group | Electronic Effect | Impact on Lipophilicity (logP) | Metabolic Stability | Bioavailability |

|---|---|---|---|---|

| -CH₃ (Methyl) | Weakly electron-donating | Increases | Susceptible to oxidation | Variable |

| -OCH₃ (Methoxy) | Electron-donating (resonance), electron-withdrawing (inductive) | Slight increase | Susceptible to O-dealkylation | Variable |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Significantly increases ontosight.ai | High; resistant to oxidation ontosight.ai | Often enhanced mdpi.comresearchgate.net |

| -OCF₃ (Trifluoromethoxy) | Strongly electron-withdrawing | Significantly increases mdpi.com | High; resistant to metabolism mdpi.com | Often enhanced mdpi.com |

Positional Isomerism and its Effect on Reactivity and Selectivity

The specific placement of the chloro and trifluoromethoxy substituents on the phenol ring—known as positional isomerism—has a profound effect on the molecule's reactivity and selectivity in chemical reactions and biological interactions. The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. chemguide.co.ukstudymind.co.uk This means it increases the electron density at the carbons ortho (positions 2 and 6) and para (position 4) to the hydroxyl group, making these sites more susceptible to attack by electrophiles. chemguide.co.uk

In this compound, the substituents are positioned meta and ortho to each other. The reactivity of the aromatic ring is a composite of the electronic effects of all three groups: the activating -OH group, the deactivating chloro group, and the strongly deactivating trifluoromethoxy group. The directing influence of these groups determines the outcome of further substitution reactions. For example, in electrophilic substitution, the powerful ortho-, para-directing effect of the -OH group will be the dominant influence, though it is tempered by the deactivating nature of the other two substituents. chemistrysteps.com

The relative positions of the substituents also affect the molecule's physical properties, such as pKa. Electron-withdrawing groups like chlorine and trifluoromethoxy increase the acidity of the phenol by stabilizing the resulting phenoxide ion. chemrxiv.org The magnitude of this effect depends on their position relative to the hydroxyl group. For instance, an electron-withdrawing group at the para position often has a stronger acidifying effect than one at the meta position due to resonance stabilization. chemistrysteps.com This variation in acidity can be critical for how the molecule interacts with biological targets. Furthermore, the position of substituents can create steric hindrance, influencing which sites on the molecule are accessible for reactions or binding. eurochlor.orgchemistrysteps.com

| Isomer | Substituent Positions | Expected Acidity (pKa) | Key Steric/Electronic Features |

|---|---|---|---|

| This compound | Cl: ortho to -OH; OCF₃: meta to -OH | Lower than phenol due to two electron-withdrawing groups. | Ortho-chloro group provides steric hindrance near the -OH group. OCF₃ group at meta position has a strong inductive effect. |

| 4-Chloro-3-(trifluoromethoxy)phenol | Cl: para to -OH; OCF₃: meta to -OH | Expected to be more acidic due to the para-chloro substituent's resonance stabilization of the phenoxide. | Para-chloro group has a significant electronic effect; less steric hindrance around the -OH group compared to the 2-chloro isomer. |

| 2-Chloro-4-(trifluoromethoxy)phenol | Cl: ortho to -OH; OCF₃: para to -OH | Expected to be highly acidic due to the strong electron-withdrawing effects of both groups at ortho/para positions. | Both substituents are in positions to strongly stabilize the phenoxide ion through induction and resonance. |

Conformational Analysis and its Correlation with Molecular Interactions

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility primarily involves rotation around the C-O bond of the hydroxyl group and the C-O bond of the trifluoromethoxy group. The preferred conformation, or three-dimensional shape, of the molecule is critical as it dictates how the molecule fits into and interacts with a biological receptor or enzyme active site.

Theoretical studies on similar molecules, such as 4-(trifluoromethoxy)phenol, have been performed to determine conformational flexibility. researchgate.net By calculating the molecular energy profile as a function of the torsional angle (the angle of rotation around a bond), the most stable (lowest energy) conformers can be identified. researchgate.net For the trifluoromethoxy group, the orientation of the -CF3 moiety relative to the phenyl ring is a key conformational feature. The rotation around the Ar-O bond can be influenced by steric clashes between the fluorine atoms and the adjacent hydrogen or chloro-substituent on the ring.

| Parameter | Description | Significance for Molecular Interactions |

|---|---|---|

| C-C-O-H Dihedral Angle | Rotation of the hydroxyl group relative to the plane of the phenyl ring. | Determines the orientation of the hydrogen bond donor (-OH) and can be influenced by intramolecular hydrogen bonding with the ortho-chloro group. |

| C-Ar-O-C Dihedral Angle | Rotation of the trifluoromethoxy group relative to the plane of the phenyl ring. | Affects the overall shape and steric profile of the molecule. The lowest energy conformation minimizes steric repulsion between the fluorine atoms and the ring. researchgate.net |

| Relative Energy of Conformers | The energy difference between various stable conformations. | Indicates the probability of the molecule adopting a specific shape. A small energy difference allows for greater conformational flexibility. researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Trifluoromethoxy Phenol and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. By solving the Schrödinger equation for a given system, DFT can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. For phenolic compounds, these calculations offer deep insights into their geometry, electronic landscape, and reactivity.

Optimization of Molecular Geometries and Electronic Structure Elucidation

The first step in most computational studies is the optimization of the molecular geometry, which seeks to find the lowest energy arrangement of atoms. For aromatic compounds like phenols, this involves determining bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, are commonly used in conjunction with various basis sets (e.g., 6-311++G(d,p)) to achieve this.

For example, a study on (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, a Schiff base derivative, demonstrated that DFT calculations can accurately reproduce the molecular structure determined by X-ray crystallography. acs.org Similarly, in a study of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the theoretically calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. nih.gov These studies underscore the reliability of DFT in predicting the structural parameters of complex organic molecules.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for an Analogous Schiff Base

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (Å) | C=N | 1.283(8) | 1.290 |

| C-O | 1.357(8) | 1.342 | |

| Bond Angle (°) | C-N-C | 122.08(19) | 122.1 |

Data for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. iucr.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov For many organic compounds, the HOMO-to-LUMO transition is a π-π* transition. nih.gov

In the case of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the calculated HOMO-LUMO gap is 4.076 eV. nih.gov For a similar Schiff base, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the energy gap was found to be 4.069 eV. nih.gov These values are typical for stable organic molecules. The analysis of frontier orbitals can also provide insights into intramolecular charge transfer (ICT), where electron density is transferred from a donor part of the molecule to an acceptor part upon excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Analogous Schiff Base

| Parameter | Value (eV) |

| EHOMO | -5.9865 |

| ELUMO | -1.9842 |

| HOMO-LUMO Gap (ΔE) | 4.0023 |

| Ionization Potential (I) | 5.9865 |

| Electron Affinity (A) | 1.9842 |

Data for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. iucr.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, an MEP analysis was performed using the B3LYP/6-311++G(d,p) method. acs.org In a study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the MEP surface revealed that the negative potential is localized on the oxygen atom of the methylphenol ring, making it a likely site for electrophilic attack. iucr.org Conversely, the most positive region was found around the hydrogen atom of the Schiff base, indicating a potential site for nucleophilic attack. iucr.org Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Vibrational Spectroscopy Analysis (Infrared, Raman)

Theoretical vibrational analysis is a powerful complement to experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions. This aids in the structural characterization of the compound.

DFT calculations have been successfully used to simulate the IR and Raman spectra of various phenol (B47542) derivatives. nih.govresearchgate.net For 2-chloro-5-fluoro phenol, a close agreement was found between the experimentally observed and theoretically calculated wavenumbers after applying a scaling factor. nih.gov In a study on 2-chloro-5-(trifluoromethyl)aniline, the influence of the chlorine and trifluoromethyl substituents on the vibrational wavenumbers was analyzed by comparison with aniline (B41778) and trifluoromethylaniline. nih.gov The red shift in the N-H stretching wavenumber in the IR spectrum of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate, as predicted by calculations, suggested a weakening of the N-H bond. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

While no specific molecular docking studies for 2-Chloro-5-(trifluoromethoxy)phenol were found in the reviewed literature, studies on its analogs highlight the utility of this approach. For instance, 2-chloro-5-fluoro phenol was docked with two different proteins, Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL) and human dihydroorotate (B8406146) dehydrogenase (hDHODH) (PDB ID: 6CJF). nih.gov The results supported the compound's antibacterial activity and showed a strong interaction with the DHODH inhibitor. nih.gov In another study, metal complexes with a Schiff base derived from 2-chloro-5-(trifluoromethyl)aniline were subjected to molecular docking to predict their binding affinity to protein targets involved in proliferative and bacterial activities. researchgate.net These examples demonstrate how molecular docking can provide valuable insights into the potential biological activity of this compound by studying its interactions with relevant protein targets.

Intermolecular Interactions and Supramolecular Assembly Analysis

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which in turn influences their physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in crystal structures.

For 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from C···H/H···C (29.2%), H···H (28.6%), F···H/H···F (25.6%), O···H/H···O (5.7%), and F···F (4.6%) interactions. nih.gov In the crystal structure of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the molecules are linked by C—H⋯O hydrogen bonds, forming polymeric chains. iucr.org

In a Schiff base derived from a trifluoromethyl amine, the supramolecular assembly was investigated through Hirshfeld surface analysis and interaction energy calculations. nih.gov The study found that C–H···O and C–H···F interactions were the primary intermolecular forces. nih.gov For (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl) phenyl)imino)methyl)phenol, the stability of the crystal packing was primarily attributed to N–H⋯O and C–H⋯O bonding interactions, which were further supported by offset π⋯π stacking interactions. researchgate.net These studies provide a framework for how this compound might self-assemble in the solid state, driven by a combination of hydrogen bonding and other weak interactions.

Reaction Energetics and Mechanistic Computational Insights

Computational chemistry provides a powerful lens for examining the reaction energetics and mechanistic pathways of this compound and its analogues at the molecular level. While detailed computational studies focusing specifically on the reaction energetics of this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into structurally related halogenated and trifluoromethoxy-substituted phenols. These studies help elucidate how substituents like chlorine and trifluoromethoxy influence reaction mechanisms and thermodynamic and kinetic parameters.

Research into analogous compounds, such as other halogenated phenols, offers a framework for understanding potential reaction pathways. For instance, quantum chemistry calculations have been employed to investigate the degradation mechanisms of halogenated phenols initiated by hydroxyl radicals (˙OH), which are important in atmospheric chemistry. rsc.org These studies reveal multiple competing reaction channels, primarily ˙OH-addition to the aromatic ring and a proton-coupled electron-transfer (PCET) pathway. rsc.org

Computational findings for a series of pentahalogenated phenols (C₆X₅OH, where X = F, Cl, Br) indicate that the ˙OH-addition channels are generally more favorable than the PCET pathway in the gas phase. rsc.org The calculations provide critical data on reaction rate constants and atmospheric lifetimes, which are essential for predicting environmental fate. rsc.org

Table 1: Calculated Rate Constants and Atmospheric Lifetimes for the Reaction of Pentahalogenated Phenols with ˙OH Radicals at 296 K

Source: Data derived from theoretical studies on halogenated phenols. rsc.org

Furthermore, computational studies on analogues explore other fundamental chemical behaviors, such as tautomerism. For the Schiff base compound (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, an analogue containing the trifluoromethoxy phenol moiety, Density Functional Theory (DFT) calculations were used to investigate the stability of its enol and keto tautomers. nih.govacs.org The results revealed that the enol form is thermodynamically more stable than the keto form. nih.govacs.org Such calculations provide precise energetic data, including Gibbs free energy changes and equilibrium constants for the tautomerization process. nih.govacs.org

Table 2: Calculated Thermodynamic Data for Enol-Keto Tautomerization of (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol at 298.15 K

Source: Data from DFT calculations on a Schiff base analogue. nih.govacs.org

Mechanistic insights also arise from understanding the electronic influence of the substituents. The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups are both electron-withdrawing, which significantly modulates the electron density distribution of the phenol ring. smolecule.commdpi.com This affects the molecule's reactivity in various reactions, including electrophilic aromatic substitution and nucleophilic attacks. acs.orgresearchgate.net For instance, the strong electron-withdrawing nature of the -OCF₃ group can enhance the electrophilicity of certain positions on the aromatic ring, influencing the thermodynamics and kinetics of reactions like Knoevenagel condensation in related pyridine (B92270) systems. smolecule.com Other proposed mechanisms for phenols involve oxidation to form radical cations, which can then act as reactive intermediates. nih.gov Computational models are crucial for evaluating the feasibility of such pathways by calculating the energies of the proposed intermediates and transition states.

Advanced Research Applications and Emerging Trends

Role as a Versatile Synthetic Building Block and Intermediate in Fine Chemical Synthesis

2-Chloro-5-(trifluoromethoxy)phenol serves as a crucial starting material, or building block, in the field of synthetic organic chemistry. cymitquimica.com Building blocks are fundamental chemical units used to construct more complex molecules through a variety of chemical reactions. cymitquimica.com The presence of multiple reactive sites on the this compound molecule, including the hydroxyl group and the aromatic ring which can be further functionalized, allows for its incorporation into a wide array of larger, more intricate chemical structures.

In fine chemical synthesis, which focuses on the production of small quantities of complex, pure substances, this compound is utilized as an intermediate. Intermediates are molecules that are formed during the middle stages of a multi-step synthesis and are then converted into the final product. The specific combination of the chloro, trifluoromethoxy, and phenol (B47542) groups provides a unique electronic and steric environment, influencing the reactivity and outcome of subsequent chemical transformations. This makes it a valuable precursor for creating specialized chemicals with desired properties for various industrial and research applications. bldpharm.com

Applications in Medicinal Chemistry as a Lead Compound or Pharmacophore in Drug Discovery Research

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. A "pharmacophore" is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The specific arrangement of the chloro, trifluoromethoxy, and hydroxyl groups on the phenyl ring of this compound can serve as a key pharmacophore for interacting with biological targets such as enzymes and receptors. nih.govresearchgate.net

In drug discovery, this compound can act as a "lead compound," which is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Researchers can systematically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of new drug candidates. The trifluoromethoxy group, in particular, is often incorporated into drug molecules to enhance properties like metabolic stability and membrane permeability. cymitquimica.com

Research in Material Science for Functional Materials Development

The unique properties of this compound also lend themselves to applications in material science for the creation of functional materials. cymitquimica.com Functional materials are materials that possess specific properties which can be tailored for a particular use, such as in electronics, optics, or coatings.

The incorporation of the trifluoromethoxy group can enhance the thermal stability and chemical resistance of polymers and other materials. bldpharm.com This makes materials derived from or incorporating this compound potentially useful for applications requiring high performance under harsh conditions. Research in this area explores how the specific chemical structure of this compound can be leveraged to design and synthesize novel polymers and other materials with tailored functionalities. cymitquimica.combldpharm.com

Development of Novel Catalytic Ligands Based on Phenolic Scaffolds

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. Ligands are molecules that bind to a central metal atom to form a coordination complex. The design of new ligands is a key area of research for developing more efficient and selective catalysts.

Phenolic scaffolds, such as the one found in this compound, can be chemically modified to create novel ligands. fishersci.ca The hydroxyl group of the phenol can be used as an anchoring point to attach other coordinating groups, while the substituents on the aromatic ring (the chlorine and trifluoromethoxy groups) can influence the electronic and steric properties of the resulting ligand. These properties, in turn, can fine-tune the behavior of the metal catalyst to which the ligand is bound, potentially leading to improved performance in various chemical reactions. nih.govacs.orgnih.gov The development of such specialized ligands is essential for advancing catalytic processes used in chemical synthesis and industrial applications. acs.orgbohrium.com

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-5-(trifluoromethoxy)phenol and its analogs will likely prioritize environmentally benign methodologies. Traditional synthesis routes for halogenated and trifluoromethoxylated aromatic compounds can involve harsh reagents and generate significant chemical waste. Green chemistry approaches would aim to mitigate these issues.

Future research could focus on:

Catalytic Methods: Employing transition-metal catalysts or organocatalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction control, improve safety, and allow for easier scalability with reduced solvent usage.

Bio-inspired Synthesis: Exploring enzymatic or microbial transformations could offer highly selective and environmentally friendly synthetic pathways.

| Synthesis Strategy | Potential Advantages |

| Catalytic Methods | High efficiency, reduced waste, milder reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Bio-inspired Synthesis | High selectivity, use of renewable resources, biodegradable waste. |

Exploration of Undiscovered Biological Targets and Pathways

The biological activities of this compound are largely unexplored. The presence of both a chloro and a trifluoromethoxy group on a phenol (B47542) scaffold suggests a potential for diverse biological interactions. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are advantageous in drug candidates.

Future investigations should involve:

High-Throughput Screening: Testing the compound against a wide array of biological targets, such as enzymes and receptors, to identify potential therapeutic areas.

Phenotypic Screening: Assessing the compound's effects on cellular models of various diseases to uncover novel mechanisms of action without a preconceived target.

Chemical Proteomics: Utilizing chemical probes based on the this compound structure to identify its direct protein binding partners within a complex biological system.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be instrumental in prioritizing and designing novel analogs of this compound with improved properties.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives.

De Novo Design: Using generative models to design novel molecules with desired characteristics based on the this compound scaffold.

Target Identification: Employing machine learning to analyze large biological datasets and predict potential protein targets for the compound. For instance, deep learning models have been used to identify new classes of antibiotic candidates by predicting their efficacy against drug-resistant bacteria. eurasiareview.com

Multi-Omics Approaches in Mechanistic Biological Studies

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. Multi-omics, the integration of various "omics" datasets, can provide a holistic view of the molecular changes induced by the compound.

Future mechanistic studies could integrate:

Transcriptomics: To identify changes in gene expression.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To profile changes in small-molecule metabolites.

By combining these datasets, researchers can construct detailed molecular pathways and networks affected by the compound, offering deep insights into its mechanism of action. Such approaches have proven valuable in toxicology to understand the modes of action of various xenobiotics. nih.govmdpi.comresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-5-(trifluoromethoxy)phenol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common route starts with nitration of a trifluoromethoxy-substituted benzene derivative, followed by chlorination and subsequent reduction. For example, 3-nitro-4-chloro-trifluoromethoxybenzene (CAS: 588-09-0) can be synthesized via nitration of 4-chloro-(trifluoromethoxy)benzene using mixed acids (HNO₃/H₂SO₄) at 0–5°C . Chlorination may employ FeCl₃ as a catalyst under controlled temperatures (40–60°C) to avoid over-halogenation. Reduction of the nitro group to an amine (using H₂/Pd-C) and subsequent diazotization/hydrolysis yields the phenol. Key factors affecting yield include stoichiometric control of nitrating agents and strict temperature regulation to minimize side reactions like ring sulfonation. Purity is optimized via column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The deshielding effect of the electron-withdrawing -CF₃O group shifts adjacent protons downfield (e.g., δ 7.2–7.8 ppm for aromatic protons). ¹⁹F NMR confirms trifluoromethoxy group integrity (δ -55 to -60 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, critical for confirming the planarity of the phenol ring and steric effects of substituents. For example, C-Cl and C-O bond lengths typically measure ~1.74 Å and ~1.36 Å, respectively .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 232.02 for C₇H₄ClF₃O₂) and detects fragmentation patterns indicative of -CF₃O loss .

Basic: How does the electronic nature of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The -Cl (moderately deactivating, meta-directing) and -CF₃O (strongly deactivating, ortho/para-directing due to resonance withdrawal) groups create competing regiochemical effects. Experimental data show that electrophiles (e.g., NO₂⁺) preferentially attack the para position to -Cl, as -CF₃O’s electron withdrawal dominates. For example, nitration at 0°C yields 3-nitro-4-chloro-trifluoromethoxybenzene as the major product (80% yield). Kinetic studies using HPLC or GC-MS are essential to track competing pathways. Solvent polarity (e.g., DCM vs. DMF) and temperature also modulate reactivity .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives of this compound?

Methodological Answer:

NAS occurs at the chlorine site due to the electron-deficient aromatic ring. Computational studies (DFT, B3LYP/6-31G*) reveal that the -CF₃O group lowers the LUMO energy at the ortho and para positions, facilitating nucleophilic attack. For example, hydroxide substitution of Cl proceeds via a Meisenheimer intermediate, with activation energy ~25 kcal/mol. Kinetic isotope effects (KIE) and Hammett plots (ρ = +2.1) confirm a rate-determining step involving partial positive charge development at the reaction site. Contrasting data between experimental and computational models may arise from solvent effects (e.g., DMSO stabilizes intermediates) .

Advanced: How is this compound utilized as a building block in pharmaceutical lead optimization?

Methodological Answer:

The compound serves as a precursor for bioactive molecules. For instance, coupling with 1,2,4-oxadiazole rings (via Ullmann or Buchwald-Hartwig reactions) generates kinase inhibitors. Structure-activity relationship (SAR) studies show that the -CF₃O group enhances metabolic stability by resisting oxidative degradation (e.g., CYP450 assays). In one study, derivatives exhibited IC₅₀ values <100 nM against EGFR mutants. Radiolabeling (¹⁸F or ¹¹C) of the trifluoromethoxy group enables PET imaging of drug distribution .

Advanced: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

The compound’s half-life in soil is ~60 days, with microbial degradation as the primary pathway. LC-MS/MS analysis identifies 2,5-dichlorophenol and trifluoroacetic acid as breakdown products under aerobic conditions. QSAR models predict moderate bioaccumulation potential (log Kow = 2.8). Toxicity assays (e.g., Daphnia magna LC₅₀ = 12 mg/L) suggest moderate ecotoxicity, necessitating wastewater treatment via ozonation or activated carbon adsorption .

Advanced: How can computational modeling predict the solid-state behavior of this compound?

Methodological Answer:

Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) predict crystal packing motifs. The -CF₃O group induces torsional strain, favoring monoclinic P2₁/c symmetry. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, showing 15% F···H contacts and 10% Cl···Cl contacts. Discrepancies between simulated and experimental XRD data (e.g., unit cell volume deviations <2%) may arise from temperature-dependent lattice vibrations .

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: 0.1 mg/m³).

- Spill Management : Neutralize with 10% NaOH, then absorb with vermiculite.

- Waste Disposal : Incinerate at >850°C with scrubbing for HF and HCl byproducts. Toxicity data (LD₅₀ oral, rat: 320 mg/kg) classify it as Harmful (Xn) under GHS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.